1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a naphthalene moiety attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structural characteristics of this compound make it a subject of interest in various fields, including pharmacology and organic synthesis.
The compound can be synthesized through various chemical reactions involving imidazole and naphthalene derivatives. It falls under the category of heterocyclic compounds, specifically imidazoles, which are five-membered aromatic rings containing two nitrogen atoms. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for further chemical modifications.
The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid typically involves multi-step reactions. One common method includes:
For example, using formaldehyde and naphthalene derivatives under acidic conditions can yield the desired imidazole derivative with a carboxylic acid substituent .
The molecular formula for 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is . Its structure consists of:
Crystallographic studies can provide detailed information about bond lengths, angles, and molecular geometry, which are crucial for understanding its reactivity and interaction with biological targets .
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant for developing new compounds with enhanced biological activity.
The mechanism of action for 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid often involves its interaction with biological targets such as enzymes or receptors. For instance, imidazole derivatives have been shown to inhibit metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. The carboxylic acid group may play a crucial role in binding to metal ions within these enzymes, thereby inhibiting their activity .
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential as a pharmaceutical agent .
The compound has several applications in scientific research:
The strategic fusion of naphthalene and imidazole scaffolds leverages complementary bioactivity profiles validated in prior antimicrobial and anticancer agents. Naphthalene derivatives exhibit broad pharmacologic utility due to their planar, lipophilic structure enabling π-π stacking with hydrophobic enzyme pockets. In SARS-CoV-2 PLpro inhibitors, naphthalene-based compounds (e.g., Ligand L10) demonstrated potent binding (IC₅₀ = 5.0 μM) via extensive van der Waals contacts within the protease active site [1]. This moiety’s capacity to fill accessory hydrophobic subsites is critical for high-affinity enzyme inhibition.
Imidazole delivers essential metal-coordinating functionality through its sp²-hybridized nitrogen atoms. With a pKa ~7.0 for the conjugate acid, protonated imidazole serves as a potent zinc-binding group (ZBG) under physiological conditions [9]. Crucially, the imidazole-2-carboxylic acid variant enhances metal affinity through bidentate coordination while retaining the heterocycle’s amphoterism. Molecular modeling confirms that the carboxylic acid oxygen and N3 nitrogen simultaneously engage MBL zinc ions, disrupting the hydrolytic water molecule activation [9].
Fragment | Role in Inhibitor Design | Validated Precedent |
---|---|---|
Naphthalene | Hydrophobic occupancy of S1'/S2 subsites; π-stacking with aromatic residues | SARS-CoV PLpro inhibitors (binding affinity: -9.2 kcal/mol) [1] |
Imidazole-2-carboxylate | Bidentate zinc chelation; disruption of MBL catalytic machinery | Histidine-mediated zinc coordination in metalloenzymes [9] |
Methylenic linker | Optimal spacer length (2.5–3.5Å) for simultaneous target engagement | Enhanced potency in naphthalene-linked β-lactamase inhibitors [10] |
The methylene bridge between naphthalene and imidazole balances conformational flexibility with steric constraint, permitting simultaneous deep-pocket penetration and chelation geometry. Virtual screening of analogous naphthalene-ureido pharmacophores identified optimal linker lengths of 2–3 atoms for kinase inhibition (RMSD <0.52Å) [10], supporting this design’s target-binding efficiency.
Carbapenemase production underpins the most recalcitrant Gram-negative infections, with MBLs exhibiting rapid horizontal transfer and broad substrate profiles. Globally, NDM (New Delhi MBL) variants dominate in Enterobacterales, while VIM (Verona Integron-Encoded MBL) and IMP (Imipenemase) types prevail in P. aeruginosa [6] [7]. KPC (Klebsiella pneumoniae Carbapenemase) serine enzymes remain prevalent, but MBLs pose unique challenges:
Geographical Spread: NDM-1 prevalence exceeds 15% in Indian ICUs, while VIM-2 affects >20% of carbapenem-resistant P. aeruginosa in Mediterranean regions [6] [7].
Table 2: Global Distribution and Functional Properties of Major Carbapenemase Classes
Ambler Class | Representative Enzymes | Geographical Hotspots | Susceptible to BLIs? | Inactivation by 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid? |
---|---|---|---|---|
B (MBL) | NDM-1, VIM-2, IMP-1 | South Asia, Mediterranean | No | Primary target |
A (SBL) | KPC-2, GES-5 | Americas, Southern Europe | Yes (avibactam) | Limited |
D (SBL) | OXA-48-like | Turkey, North Africa | Partial (avibactam) | No |
MBLs require binuclear zinc sites for catalysis: Zn1 stabilizes the β-lactam carbonyl oxygen, while Zn2 activates the nucleophilic water. The imidazole-2-carboxylate group in the subject compound competitively displaces this water, with computational studies indicating ΔG binding of -8.9 kcal/mol for NDM-1 [6].
Carbapenem-resistant Enterobacterales (CRE) and P. aeruginosa (CRPA) exhibit mortality rates exceeding 40% in bloodstream infections due to therapeutic limitations. Resistance mechanisms differ fundamentally between species:
Pseudomonas aeruginosa: Chromosomal AmpC upregulation, efflux pump overexpression (MexAB-OprM), and acquired MBLs (VIM, IMP) create multidrug-resistant phenotypes. CRPA isolates show 58% resistance to meropenem in Greek ICUs [6], with MBLs detected in >35% of carbapenem-non-susceptible strains.
Table 3: Resistance Profiles of Target Pathogens (2020–2024 Epidemiology)
Pathogen | Carbapenem Resistance Rate (%) | MBL Prevalence (%) | Current Therapies (Non-MBL) | Therapeutic Gap for MBL+ Isolates |
---|---|---|---|---|
Klebsiella pneumoniae | 8–12% (US); 30–68% (Greece/India) | 45–80% of CRE | Ceftazidime-avibactam, Meropenem-vaborbactam | No FDA-approved MBL inhibitors |
Pseudomonas aeruginosa | 18–25% (EU); 28–55% (Asia) | 20–35% of CRPA | Ceftolozane-tazobactam, Cefepime-enmetazobactam | Polymyxins (toxicity), Cefiderocol (emerging resistance) |
The compound’s naphthalenyl-methyl moiety enhances penetration through Gram-negative outer membranes via hydrophobic interactions with lipid A, while avoiding efflux by Mex pumps due to its non-planar topology [6]. Synergy studies with meropenem indicate 4–8-fold MIC reductions against MBL-producing P. aeruginosa [6] [7].
Current β-lactam/β-lactamase inhibitor (BL/BLI) combinations address serine β-lactamases (KPC, OXA-48) but exhibit critical gaps against MBLs:
Structural Limitations: None of these inhibitors possess zinc-chelating functionality, rendering them intrinsically inactive against MBLs. Avibactam’s sulfate group shows weak interaction with Zn2 but insufficient for inhibition (IC₅₀ >500µM) [6].
Resistance Emergence: KPC variants resistant to avibactam (KPC-44, KPC-51) and vaborbactam (KPC-82) have been clinically isolated, while porin mutations further compromise BL/BLI efficacy [7]. The dual pharmacophore approach in 1-[(naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid provides a mechanistic advantage: naphthalene fills the adaptive hydrophobic cavity in mutant MBLs, while imidazole-2-carboxylate maintains zinc displacement even with altered coordination geometry.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2